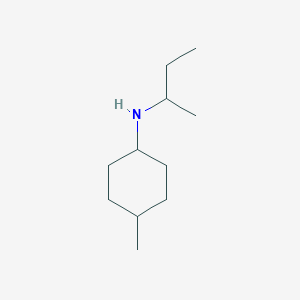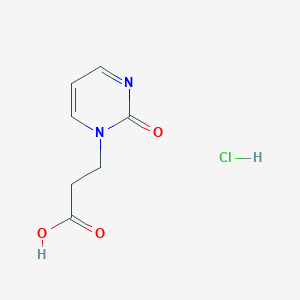![molecular formula C9H9FN4O B1461489 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole CAS No. 1094350-33-0](/img/structure/B1461489.png)
5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole
Overview
Description
5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound features a 3-fluoro-4-methoxyphenyl group attached to the tetrazole ring via a methylene bridge. The presence of the fluorine and methoxy groups on the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 3-fluoro-4-methoxybenzyl chloride from 3-fluoro-4-methoxybenzyl alcohol.
Formation of Tetrazole Ring: The benzyl chloride is then reacted with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to form the tetrazole ring. The reaction is typically carried out at elevated temperatures to facilitate the formation of the tetrazole ring.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine and methoxy groups enhances its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-chloro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole
- 5-[(3-bromo-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole
- 5-[(3-fluoro-4-hydroxyphenyl)methyl]-1H-1,2,3,4-tetrazole
Uniqueness
5-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties, such as enhanced stability, increased lipophilicity, and improved binding affinity to molecular targets. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[(3-fluoro-4-methoxyphenyl)methyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O/c1-15-8-3-2-6(4-7(8)10)5-9-11-13-14-12-9/h2-4H,5H2,1H3,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQSXASUIQNGGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNN=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Butan-2-yl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1461407.png)

![N-[2-(4-chlorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461409.png)

amine](/img/structure/B1461414.png)

amine](/img/structure/B1461416.png)
![1-{4-[(2,2,2-Trifluoroethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1461417.png)

![N-[(2,4-dichlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1461421.png)



